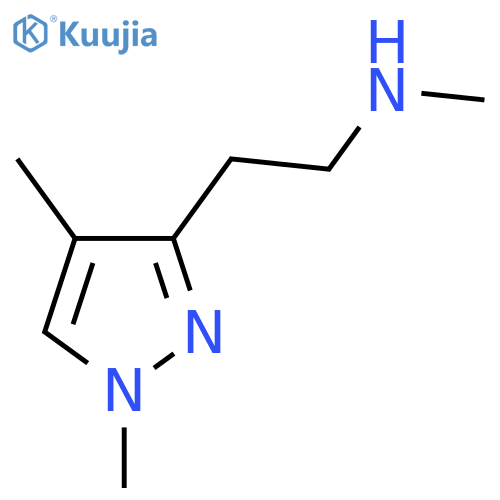Cas no 1526852-32-3 (2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine)

1526852-32-3 structure
商品名:2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine
- EN300-1727655
- [2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine
- 1526852-32-3
-
- インチ: 1S/C8H15N3/c1-7-6-11(3)10-8(7)4-5-9-2/h6,9H,4-5H2,1-3H3
- InChIKey: QGOJTHJGUNONDR-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C)C(CCNC)=N1
計算された属性
- せいみつぶんしりょう: 153.126597491g/mol
- どういたいしつりょう: 153.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727655-0.5g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1727655-10.0g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 10g |
$6266.0 | 2023-06-04 | ||
| Enamine | EN300-1727655-5g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 5g |
$4226.0 | 2023-09-20 | ||
| Enamine | EN300-1727655-1.0g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 1g |
$1458.0 | 2023-06-04 | ||
| Enamine | EN300-1727655-2.5g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1727655-0.25g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1727655-5.0g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 5g |
$4226.0 | 2023-06-04 | ||
| Enamine | EN300-1727655-10g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 10g |
$6266.0 | 2023-09-20 | ||
| Enamine | EN300-1727655-0.05g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1727655-0.1g |
[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |
1526852-32-3 | 0.1g |
$1283.0 | 2023-09-20 |
2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1526852-32-3 (2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
